(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione
CAS No.:
Cat. No.: VC20500583
Molecular Formula: C6H10N2S2
Molecular Weight: 174.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S2 |
|---|---|
| Molecular Weight | 174.3 g/mol |
| IUPAC Name | (3R,6S)-3,6-dimethylpiperazine-2,5-dithione |
| Standard InChI | InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |
| Standard InChI Key | LGYQNKLBFQZNNC-ZXZARUISSA-N |
| Isomeric SMILES | C[C@@H]1C(=S)N[C@H](C(=S)N1)C |
| Canonical SMILES | CC1C(=S)NC(C(=S)N1)C |
Introduction
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione is a sulfur-containing heterocyclic compound that belongs to the class of piperazine derivatives. Its structure features two thiocarbonyl groups at the 2nd and 5th positions of the piperazine ring, along with methyl substituents at the 3rd and 6th positions. This stereochemistry, denoted by the (3R,6S) configuration, defines its unique three-dimensional arrangement.
The compound is of interest due to its potential applications in medicinal chemistry, particularly in drug design and synthesis. Compounds with similar piperazine backbones are known for their roles as enzyme inhibitors, antiviral agents, and intermediates in pharmaceutical development.
Structural Characteristics
The molecular structure of (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione includes:
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Core Framework: Piperazine ring.
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Functional Groups: Two thiocarbonyl groups (-C=S) at positions 2 and 5.
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Substituents: Methyl groups (-CH₃) at positions 3 and 6.
This configuration contributes to its physicochemical properties such as hydrophobicity and potential reactivity with biological targets.
Synthesis Pathways
The synthesis of (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione typically involves:
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Starting Materials: Precursors like 1,4-dimethylpiperazine or analogous compounds.
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Reaction Conditions: Thiocarbonylation reactions using reagents such as carbon disulfide (CS₂) or Lawesson's reagent.
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Stereochemical Control: Use of chiral catalysts or enantioselective methods to ensure the desired (3R,6S) configuration.
Applications in Medicinal Chemistry
Piperazine derivatives like (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione are widely utilized in:
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Drug Design:
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As scaffolds for developing enzyme inhibitors.
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For targeting specific receptors due to their conformational flexibility.
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Synthetic Intermediates:
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Used in multi-step synthesis for complex molecules.
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Research Gaps and Future Directions
Despite its structural promise:
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There is a lack of detailed studies on its biological activity.
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Computational modeling could predict its binding affinities with biomolecules.
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Experimental validation through assays is necessary to confirm potential therapeutic uses.
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